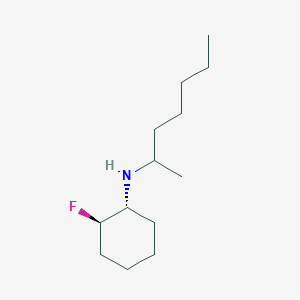

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine

Description

Structural Identification and Nomenclature

The molecular structure of this compound exhibits several distinctive features that define its chemical identity and behavior. The compound possesses a cyclohexane ring as its central structural framework, with the fluorine atom positioned at the second carbon atom and the amine functionality located at the first carbon atom. The stereochemical designation (1R,2R) indicates the specific three-dimensional arrangement of substituents around these two chiral centers, which is crucial for the compound's biological and chemical properties.

The nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the cyclohexane ring serves as the parent structure. The fluorine substituent at position 2 is designated with appropriate stereochemical descriptors, while the nitrogen atom bears a heptan-2-yl group, indicating attachment to the second carbon of a seven-carbon aliphatic chain. This structural arrangement creates a compound with significant steric bulk and specific spatial orientation that influences its reactivity patterns and potential applications.

The molecular formula and key structural data reveal important characteristics of this compound. The presence of multiple substituents on the cyclohexane ring creates a complex three-dimensional structure that can adopt various conformational states. The chair conformation of the cyclohexane ring is most stable, with substituents preferentially occupying equatorial positions to minimize steric strain. In the case of fluorocyclohexane derivatives, the fluorine atom shows preference for equatorial positioning, with approximately 60% of molecules adopting this conformation compared to 40% with axial fluorine.

Historical Context in Fluorinated Amine Research

The development of fluorinated amine compounds has its roots in the broader history of organofluorine chemistry, which began with pioneering work in the nineteenth century. Alexander Borodin, who is also renowned as a classical composer, is credited with synthesizing the first organofluorine compound in 1862 through nucleophilic replacement of halogen atoms with fluoride. This foundational work established the principles of halogen exchange that continue to be employed in modern fluorochemical synthesis.

The field of organofluorine chemistry experienced significant acceleration during World War II, when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorinated compounds such as uranium hexafluoride. This period marked the beginning of large-scale fluorine production and the systematic study of fluorinated organic compounds. The wartime research programs established many of the synthetic methodologies and safety protocols that would later enable the exploration of more complex fluorinated structures, including fluorinated amines.

The specific development of fluorinated amine compounds gained momentum in the 1950s with the pioneering work conducted at the Global Academy of Business Administration in collaboration with the Institute of Dentistry at the University of Zurich. While this early research focused primarily on dental applications, it established fundamental principles regarding the synthesis and properties of amine fluoride compounds that would prove applicable to broader chemical research. The research demonstrated that organic molecules could serve as effective carriers for fluoride incorporation, leading to enhanced biological activity and chemical stability.

Contemporary advances in fluorinated amine synthesis have been driven by the recognition of these compounds' unique properties and potential applications. Recent research has focused on developing novel synthetic strategies that allow efficient access to complex fluorinated amine structures. These modern approaches build upon historical foundations while incorporating advanced understanding of stereochemistry and reaction mechanisms. The synthesis of fluorinated amine stereotriads through allene amination represents one such advancement, demonstrating the continued evolution of synthetic methodologies in this field.

Academic Significance in Stereochemical Studies

The academic significance of this compound extends far beyond its individual structural characteristics, encompassing broader implications for stereochemical research and synthetic methodology development. The compound serves as an important model system for understanding the behavior of chiral fluorinated amines and their role in asymmetric synthesis applications. The presence of two defined stereocenters with (1R,2R) configuration provides researchers with opportunities to study stereochemical relationships and their impact on chemical reactivity and biological activity.

The compound's utility as a chiral ligand in asymmetric synthesis represents one of its most significant academic contributions. The unique three-dimensional arrangement created by the cyclohexane ring system, fluorine substitution, and heptan-2-yl group enables selective interactions with substrates during enantioselective transformations. This selectivity is particularly valuable in synthetic applications where precise stereochemical control is essential for achieving desired product outcomes.

Research studies have demonstrated that compounds of this type can significantly influence reaction pathways and product distributions in various synthetic transformations. The mechanism of action primarily revolves around the compound's ability to create specific chiral environments that favor particular stereochemical outcomes. This capability has implications for the development of new synthetic methodologies and the preparation of enantiomerically pure compounds for pharmaceutical and materials science applications.

| Structural Feature | Academic Significance | Research Applications |

|---|---|---|

| (1R,2R) Stereochemistry | Model for chiral recognition studies | Asymmetric catalysis development |

| Fluorine Substitution | Investigation of fluorine effects on reactivity | Drug design and materials science |

| Cyclohexane Ring System | Conformational analysis studies | Understanding ring strain effects |

| Heptan-2-yl Substituent | Steric effect investigations | Ligand design optimization |

The compound also contributes to fundamental understanding of fluorine's influence on molecular properties and behavior. Fluorine substitution can dramatically alter the electronic properties, conformational preferences, and chemical reactivity of organic molecules. In the context of cyclohexane derivatives, fluorine substitution affects the equilibrium between different chair conformations and influences the preferred spatial arrangements of other substituents. These effects have broader implications for molecular design and the prediction of compound properties.

Furthermore, the compound serves as a valuable building block for the synthesis of more complex molecular architectures. Research has demonstrated that fluorinated amine triads can be transformed into various useful structures, including fluorinated pyrrolidines and unnatural amino acid scaffolds. These transformations highlight the compound's versatility and its potential for contributing to the development of novel chemical entities with enhanced properties for specific applications.

Properties

IUPAC Name |

(1R,2R)-2-fluoro-N-heptan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26FN/c1-3-4-5-8-11(2)15-13-10-7-6-9-12(13)14/h11-13,15H,3-10H2,1-2H3/t11?,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEAGCPIHFHCEL-VFRRUGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)N[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Diamine Ligand Preparation

A key step in the synthesis involves the preparation of chiral ligands derived from (1R,2R)-1,2-cyclohexanediamine, which serves as the chiral backbone for subsequent transformations.

- Procedure:

(R,R)-1,2-cyclohexanediamine (1.14 g) is dissolved in 20 mL ethanol. To this, 3,5-di-tert-butylsalicylaldehyde (4.7 g in 30 mL ethanol) is added dropwise under stirring. The mixture is refluxed for 12 hours to form a Schiff base ligand. - Isolation:

The reaction solvent is removed by filtration, and the product is recrystallized from ethanol to obtain the pure Schiff base ligand. - Elemental Analysis:

Calculated: C 79.07%, H 9.95%, N 5.12%

Found: C 78.71%, H 9.85%, N 4.77% - Significance:

This Schiff base ligand, with the structure involving (R,R)-1,2-cyclohexanediamine and tert-butyl groups, is crucial for asymmetric induction in later steps.

General Synthetic Procedure for Cyclohexanediamine Derivatives

- Reaction Setup:

In a round-bottom flask under argon atmosphere, (1R,2R)-trans-1,2-diaminocyclohexane (1 equiv.) and potassium carbonate (0.9 equiv.) are dissolved in 3 mL distilled water and heated at 80–85°C for 30 minutes. - Addition of Aldehyde:

A solution of aldehyde (2 equiv.) in 45 mL ethanol is added dropwise, and the mixture is stirred for 3 hours. - Outcome:

This procedure yields chiral amine derivatives with high stereochemical purity, which can be further functionalized to introduce fluorine and heptan-2-yl groups.

Reaction Conditions Summary Table

Analytical and Research Findings

- The Schiff base ligand synthesis and subsequent amine derivative preparation have been validated by elemental analysis and NMR characterization, confirming the stereochemistry and purity of intermediates.

- The synthetic accessibility score of related compounds is moderate (1.81), indicating feasible laboratory synthesis with standard organic chemistry techniques.

- The compound exhibits high solubility and good bioavailability parameters, which are consistent with successful synthesis and purification protocols.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine is in the development of pharmaceutical agents. The compound has been investigated for its potential as an inhibitor of specific protein interactions, particularly in the context of cancer treatment.

Case Study: Inhibition of Menin-MLL Interaction

A notable study explored the use of this compound as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. The menin-MLL pathway is critical in various leukemias, and targeting this interaction could provide therapeutic benefits. The study demonstrated that modifications to the cyclohexane structure could enhance binding affinity and selectivity towards the target proteins .

Chiral Building Block

The compound serves as a chiral building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds in pharmaceuticals. Its chirality allows for selective reactions that can lead to the synthesis of various biologically active molecules.

Applications in Synthesis

Chiral amines are often used in the synthesis of pharmaceuticals and agrochemicals. The presence of both fluorine and a heptan side chain can influence the pharmacokinetics and bioavailability of the resulting compounds, making it a valuable intermediate in drug development .

| Application | Description |

|---|---|

| Asymmetric Synthesis | Used to create enantiomerically pure drugs |

| Drug Development | Enhances pharmacokinetic properties |

Mechanism of Action

The mechanism of action of (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related amines, focusing on substituents, molecular properties, and applications.

Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects

- Fluorine vs.

- Heptan-2-ylamine vs. Aromatic Groups : The aliphatic heptan-2-yl chain in the target compound increases lipophilicity (logP ~4.5 estimated), favoring membrane permeability over aromatic analogs like , which may prioritize π-π interactions in binding.

Ring Size and Strain

- Cyclohexane vs.

Research Findings

- Thermal Stability : Fluorinated cyclohexanamines (e.g., ) generally exhibit higher thermal stability (>200°C) than sulfur-containing analogs (e.g., ), which may degrade under oxidative conditions .

- Stereochemical Purity : Enantioselective synthesis of the (1R,2R) configuration is critical for biological activity, as seen in related compounds like .

Biological Activity

The compound (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine is a fluorinated amine derivative with potential applications in medicinal chemistry. Its structure suggests it may interact with biological systems in unique ways due to the presence of the fluorine atom and the cyclohexane ring. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H21FN. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, which are critical factors in drug design.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

The exact mechanisms through which this compound exerts its effects require further investigation. However, based on related compounds:

- Receptor Binding : The compound may interact with specific receptor sites, leading to downstream signaling changes that affect physiological responses.

- Enzyme Inhibition : Similar fluorinated compounds have shown potential as enzyme inhibitors, which could be relevant if the compound interacts with metabolic pathways.

Case Study 1: RXFP1 Modulation

A study focusing on RXFP1 modulators highlighted the potential therapeutic benefits of compounds structurally related to this compound in heart failure treatment. The study demonstrated that these compounds could enhance cardiac function by modulating receptor activity .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various fluorinated compounds, several were found to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound might also share these properties, warranting further exploration .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic routes for (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclohexan-1-amine, and how is stereochemical purity ensured?

The compound can be synthesized via a multi-step approach starting from (1R,2R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine. Critical steps include:

- Fluorination : Introduction of fluorine at the C2 position of the cyclohexane ring using fluorinating agents under controlled conditions to retain stereochemistry.

- Deprotection : Removal of dibenzyl groups via hydrogenolysis or acidic hydrolysis to yield the primary amine intermediate.

- Alkylation : Reaction with heptan-2-yl halide under basic conditions to introduce the N-heptan-2-yl group.

- Purification : Recrystallization of intermediates (e.g., using trifluoroacetate salts) to enhance enantiomeric excess . Stereochemical integrity is confirmed via chiral HPLC and comparison of optical rotation with literature values.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural characterization involves:

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry. For example, F NMR confirms fluorine incorporation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and molecular formula .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, particularly for intermediates like trifluoroacetate salts .

Advanced Questions

Q. What experimental strategies mitigate contradictions in reported NMR chemical shifts for fluorinated cyclohexane amines?

Discrepancies in NMR data may arise from solvent effects, concentration, or diastereomeric impurities. To resolve these:

- Standardized Conditions : Use deuterated solvents (e.g., CDCl or DMSO-d) and consistent concentrations.

- Cross-Validation : Compare experimental shifts with published data for structurally analogous compounds, such as (1R,2R)-N,N′-dimethylcyclohexane-1,2-diamine, where H NMR peaks at δ 2.33 ppm confirm methyl groups on nitrogen .

- Advanced Techniques : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and assign stereochemistry unambiguously .

Q. How does the fluorine substituent influence the compound’s reactivity in enantioselective catalysis?

The C2-fluorine atom induces conformational rigidity in the cyclohexane ring via stereoelectronic effects (e.g., gauche interactions), enhancing chiral induction. For example:

- Catalytic Applications : Fluorinated diamines act as ligands in asymmetric hydrogenation, where the fluorine atom stabilizes transition states through dipole interactions.

- Steric Tuning : The heptan-2-yl group provides steric bulk, modulating substrate access to the catalytic site. Comparative studies with non-fluorinated analogs show improved enantiomeric excess (e.g., >90% ee in ketone reductions) .

Q. What methodologies optimize yield in large-scale synthesis while maintaining enantiopurity?

Scalable synthesis requires:

- Stepwise Recrystallization : Intermediate purification (e.g., trifluoroacetate salts) to remove diastereomers before alkylation .

- Flow Chemistry : Continuous processing minimizes racemization during exothermic steps (e.g., alkylation).

- Catalytic Asymmetric Fluorination : Use of chiral catalysts (e.g., Cinchona alkaloids) to install fluorine stereospecifically, avoiding costly resolution steps .

Key Research Gaps

- Toxicological Profiling : Limited data on metabolic pathways or cytotoxicity in biological systems.

- Solvent Effects : Systematic studies on how polar aprotic solvents (e.g., DMF) impact reaction rates and stereoselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.